2-(Hexylamino)acetic acid
Overview
Description
2-(Hexylamino)acetic acid is an organic compound with the molecular formula C8H17NO2. It is a versatile material used in various scientific research fields due to its unique properties. The compound is characterized by the presence of a hexyl group attached to an amino acetic acid moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in drug development, polymer synthesis, and surface modification.
Mechanism of Action
Target of Action
2-(Hexylamino)acetic acid, also known as N-Hexylglycine, is a versatile material used in various scientific research. . It’s worth noting that acetic acid, a related compound, has been found to target Glycine oxidase , but it’s unclear if this compound shares this target.
Pharmacokinetics
. This model describes the journey of a drug molecule through the body, including its release from the drug product, its absorption into the body system, its distribution to its site of action and back into the blood, and its elimination from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylamino)acetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H13NH2+ClCH2COOH→C6H13NHCH2COOH+HCl
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to improve yield and purity. The specific details of industrial methods are often proprietary, but they generally aim to optimize reaction conditions, minimize by-products, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-(Hexylamino)acetic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a building block for pharmaceutical agents.
Industry: Application in polymer synthesis and surface modification to enhance material properties.
Comparison with Similar Compounds
2-(Methylamino)acetic acid: Similar structure but with a methyl group instead of a hexyl group.
2-(Ethylamino)acetic acid: Contains an ethyl group instead of a hexyl group.
2-(Propylamino)acetic acid: Contains a propyl group instead of a hexyl group.
Uniqueness: 2-(Hexylamino)acetic acid is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
2-(hexylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-9-7-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQPDSNNUNDKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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